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molecular formula C14H7BrClNO3 B8575164 1-Amino-2-bromo-6-chloro-4-hydroxyanthracene-9,10-dione CAS No. 14473-11-1

1-Amino-2-bromo-6-chloro-4-hydroxyanthracene-9,10-dione

Cat. No. B8575164
M. Wt: 352.56 g/mol
InChI Key: KZCSCKAJPHCMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689171

Procedure details

When 104 g of 1-amino-2,4-dibromo-6-chloroanthraquinone (preparation see Example 467a) are treated with boric acid/sulphuric acid according to the procedure for 1-amino-2,4-dibromoanthraquinone in BIOS 1484, page 5, then 83.9 g, corresponding to 95% of theory, of 1-amino-2-bromo-4-hydroxy-6-chloroanthraquinone are obtained.
Name
1-amino-2,4-dibromo-6-chloroanthraquinone
Quantity
104 g
Type
reactant
Reaction Step One
Name
boric acid sulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][C:10]([Cl:17])=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[C:5](Br)=[CH:4][C:3]=1[Br:20].B(O)(O)[OH:22].S(=O)(=O)(O)O.NC1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C(Br)=CC=1Br>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][C:10]([Cl:17])=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[C:5]([OH:22])=[CH:4][C:3]=1[Br:20] |f:1.2|

Inputs

Step One
Name
1-amino-2,4-dibromo-6-chloroanthraquinone
Quantity
104 g
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O)Br)Br
Name
boric acid sulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O.S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O)O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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